molecular formula C9H13NO2S B13065517 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid

Cat. No.: B13065517
M. Wt: 199.27 g/mol
InChI Key: QLVKDEUQAAPORQ-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohol.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be compared with other similar thiazole compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure and the resulting biological activities. The presence of the dimethyl and butanoic acid groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-4-7(9(11)12)8-5(2)10-6(3)13-8/h7H,4H2,1-3H3,(H,11,12)

InChI Key

QLVKDEUQAAPORQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(S1)C)C)C(=O)O

Origin of Product

United States

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